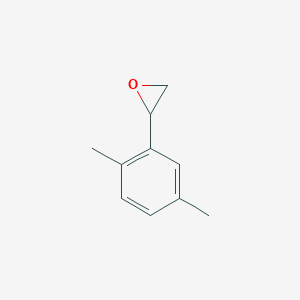

2-(2,5-Dimethylphenyl)oxirane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(2,5-Dimethylphenyl)oxirane” is a chemical compound with the molecular weight of 148.2 . It is also known by its IUPAC name, this compound .

Synthesis Analysis

Epoxides, such as this compound, are typically synthesized through the oxidation of ethylene . Another method involves the methylenation of epoxides with dimethylsulfoxonium methylide .

Molecular Structure Analysis

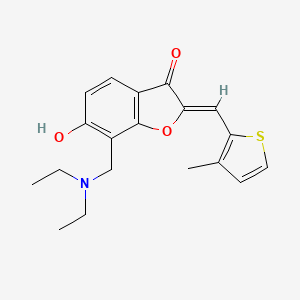

The molecular structure of this compound is represented by the InChI code 1S/C10H12O/c1-7-3-4-8(2)9(5-7)10-6-11-10/h3-5,10H,6H2,1-2H3 . This indicates that the molecule consists of 10 carbon atoms, 12 hydrogen atoms, and one oxygen atom .

Chemical Reactions Analysis

The reaction pathways of this compound were examined using the density functional theory (DFT) method at the B3LYP/6-31+G** level . The reaction involves a series of parallel consecutive stages: (1) quaternization of tertiary amine by activated oxirane; (2) carboxylate anion participation in ring-opening of both nonactivated and activated oxirane .

Physical and Chemical Properties Analysis

Scientific Research Applications

Molecular Wires and Optoelectronic Properties

2,5-Diphenyl-1,3,4-oxadiazole (OXD) derivatives, including those related to 2-(2,5-Dimethylphenyl)oxirane, have been synthesized to explore their redox, structural, and optoelectronic properties. These materials, featuring ethynyl- and butadiynyl-substituents, show promise in the development of molecular wires and optoelectronic devices. The stability and electron-withdrawing effects of OXD units have been highlighted, demonstrating their potential in creating advanced materials with unique electronic properties (Wang, Pålsson, Batsanov, & Bryce, 2006).

Polymer Synthesis

Research on this compound derivatives has contributed to the understanding of polymer synthesis through ring-opening polymerization. This process leads to polymers with stiff conformations and potential for creating hetero π-stacked structures, enhancing intramolecular charge transfer interactions. Such findings open up possibilities for designing polymers with specific electronic and structural characteristics for advanced applications (Merlani et al., 2015).

Oxirane Chemistry in Organic Synthesis

The chemistry of oxiranes, including this compound, plays a crucial role in organic synthesis, offering pathways to various organic compounds and materials. Studies have shown how oxiranes can be transformed into valuable chemical structures, contributing to the development of new synthetic methods and materials with potential pharmaceutical and industrial applications (Mironov et al., 2016).

Photochemical Transformations

Investigations into the photochemical behavior of this compound derivatives reveal their potential in generating biologically active structures through photoenolization-induced ring opening. Such processes are key to synthesizing complex organic molecules, including pharmaceuticals, demonstrating the versatility and importance of oxirane derivatives in chemical synthesis and drug discovery (Šolomek et al., 2010).

Electrocatalytic Applications

Ruthenium-based oxides, associated with oxirane structures, have been studied for their electrocatalytic properties in ethene oxidation. The research highlights the potential of oxirane derivatives in facilitating epoxidation reactions, essential for producing valuable chemicals and materials through electrochemical methods. This work underscores the broader applicability of oxirane derivatives in catalysis and material science (Jirkovsky et al., 2011).

Mechanism of Action

Target of Action

They are known to react with various nucleophiles, including amines .

Mode of Action

The mode of action of 2-(2,5-Dimethylphenyl)oxirane involves its interaction with nucleophiles. The oxygen in the oxirane ring has more electron density, but it’s a dead-end process when it acts as a nucleophile. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

They can react with amines to form oximes or hydrazones .

Result of Action

The reaction of oxiranes with amines to form oximes or hydrazones can have various biological implications .

Safety and Hazards

The safety information for 2-(2,5-Dimethylphenyl)oxirane includes several hazard statements such as H302, H311, H315, H319, H335, H341, H351, H361, and H373 . Precautionary measures include P201, P202, P260, P261, P264, P270, P271, P280, P281, P301+P312, P302+P352, P304+P340, P305+P351+P338, P308+P313, P312, P314, P330, P332+P313, P337+P313, P361, P362, P363, P403+P233, P405, and P501 .

Properties

IUPAC Name |

2-(2,5-dimethylphenyl)oxirane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-7-3-4-8(2)9(5-7)10-6-11-10/h3-5,10H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKKTRTYSFKBMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2890920.png)

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)oxane-4-carboxamide](/img/structure/B2890921.png)

![[1-(2,6-Difluorophenyl)cyclobutyl]methanamine hydrochloride](/img/structure/B2890928.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(3-fluoropyridin-4-yl)methanone](/img/structure/B2890931.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]thiophene-3-carboxamide](/img/structure/B2890933.png)

![tert-Butyl 7,7-dibromo-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B2890934.png)

![Methyl 5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2890936.png)

![(Z)-methyl 2-(2-((4-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2890942.png)